1-Iodo-2-nitrobenzene
Overview
Description
1-Iodo-2-nitrobenzene is an organic compound with the molecular formula C6H4INO2 . It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the first and second positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
1-Iodo-2-nitrobenzene is a derivative of benzene, and its primary targets are aromatic compounds, particularly those containing benzene rings . The benzene ring in the compound is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used in the synthesis of other complex organic compounds . For instance, it has been used in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole .
Pharmacokinetics
The compound’s molecular weight is 24901 , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. As a reagent in organic synthesis, its primary effect is the introduction of the nitro and iodo groups into the benzene ring, facilitating further chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and exposure to air . Therefore, it should be stored in a dry place, kept tightly closed, and possibly refrigerated . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be prevented .
Preparation Methods
1-Iodo-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of iodobenzene. The process typically includes the following steps:
Nitration of Iodobenzene: Iodobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of 1-iodo-2-aminobenzene.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form various oxidized products.
Scientific Research Applications
1-Iodo-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of new materials with specific properties, such as conducting polymers and liquid crystals.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Comparison with Similar Compounds
1-Iodo-2-nitrobenzene can be compared with other halogenated nitrobenzenes:
1-Bromo-2-nitrobenzene: Similar to this compound but with a bromine atom instead of iodine.
1-Chloro-2-nitrobenzene: Contains a chlorine atom, which makes it less reactive in nucleophilic substitution reactions compared to its iodine and bromine counterparts.
1-Fluoro-2-nitrobenzene: The fluorine atom significantly increases the electron-withdrawing effect, making the compound highly reactive in electrophilic substitution reactions.
This compound is unique due to the large size and low electronegativity of the iodine atom, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-iodo-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZUNPWVXQADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060574 | |
Record name | Benzene, 1-iodo-2-nitro- | |
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Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 1-Iodo-2-nitrobenzene | |
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CAS No. |
609-73-4 | |
Record name | 1-Iodo-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-73-4 | |
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Record name | Benzene, 1-iodo-2-nitro- | |
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Record name | 1-Iodo-2-nitrobenzene | |
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Record name | Benzene, 1-iodo-2-nitro- | |
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Record name | Benzene, 1-iodo-2-nitro- | |
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Record name | 1-iodo-2-nitrobenzene | |
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Record name | 2-Iodonitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 1-iodo-2-nitrobenzene?
A: this compound serves as a versatile building block in organic synthesis, particularly in carbon-carbon bond formation reactions. One prominent example is its use in the Ullmann coupling reaction, where it reacts with itself in the presence of a copper catalyst to form 2,2′-dinitrobiphenyl. [] This reaction, typically taught in introductory organic chemistry courses, highlights the compound's utility in forming biaryl compounds. [] Additionally, this compound participates in Suzuki coupling reactions, reacting with phenylboronic acid to yield 2-nitrobiphenyl in the presence of a palladium catalyst. [, ] This reaction showcases the compound's versatility in constructing various biaryl structures, essential building blocks in pharmaceuticals and materials. Furthermore, research demonstrates its utility in a novel one-pot, three-component reaction for synthesizing 2-substituted 1,3-benzothiazoles. [, ] This reaction involves this compound, sodium sulfide, and an aldehyde in the presence of a copper catalyst, offering a streamlined approach to access this important class of heterocyclic compounds.
Q2: Can you elaborate on the use of spectroscopic techniques in studying reactions involving this compound?
A: Researchers employ various spectroscopic methods to monitor reactions involving this compound and analyze the products formed. Near-infrared (NIR) and Raman spectroscopy, coupled with multivariate data analysis like Principal Component Analysis (PCA), provide valuable insights into reaction progress. [, ] While Raman spectroscopy enables real-time detection of product formation, NIR spectroscopy proves less effective in this specific application. [] Offline analysis techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence and structure of the desired product. [, ] These analytical methods, used in conjunction with vibrational spectroscopy, offer a comprehensive approach to monitor reaction kinetics and characterize the final products.
Q3: Is there any information available regarding the structural characterization of this compound?
A: While the provided abstracts do not delve into detailed spectroscopic data for this compound, they do mention the characterization of related compounds. For example, the crystal structure of 4-chloro-1-iodo-2-nitrobenzene has been analyzed, revealing a disordered nitro group and specific dihedral angles between the benzene ring and the nitro group components. [] This information, while not directly about this compound, suggests that similar analytical techniques could be applied to elucidate its structural features.
Q4: What are the implications of green chemistry principles in the synthesis of this compound and its derivatives?
A: The research highlights the application of green chemistry principles in synthesizing this compound and its derivatives. The use of a solvent-free environment during the synthesis of 2,2′-dinitrobiphenyl from this compound through Ullmann coupling aligns with the principles of sustainable chemistry. [] This approach reduces waste generation and minimizes the use of hazardous substances, contributing to environmentally friendly practices in chemical synthesis.
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